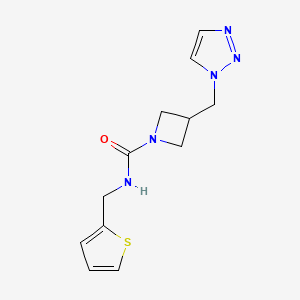
Benzyl diazoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl diazoacetate is a chemical compound with the empirical formula C9H8N2O2 . It is often used in a solution form, for instance, a 10% solution in toluene .
Synthesis Analysis
This compound can be synthesized from α-Bromoacetates and N, N '-Ditosylhydrazine . The synthesis involves a series of reactions including the addition of bromoacetyl bromide to a suspension of sodium hydrogen carbonate and benzyl alcohol in acetonitrile . The reaction is monitored by TLC analysis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H8N2O2 . The molecular weight of the compound is 176.17 .Chemical Reactions Analysis
This compound has been used in multicomponent reactions of diazo compounds . It has also been used in the polymerization of diazoacetates initiated by the amidinate/Pd system . The polymerization of n-hexyl diazoacetate (nHDA) and this compound (BDA) by the amidinate/Pd system yields high M n polymers .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 0.894 g/mL at 25 °C . The refractive index n20/D is 1.504 .科学研究应用
Benzyl diazoacetate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals, such as benzodiazepines, barbiturates, and other drugs. It is also used in the synthesis of other organic compounds, such as dyes, pigments, and fragrances. In addition, it is used in laboratory experiments, such as in the synthesis of peptides and proteins.
作用机制
The mechanism of action of benzyl diazoacetate is not fully understood. It is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. This reaction can lead to the formation of new bonds and the rearrangement of existing bonds.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is believed to have an inhibitory effect on enzymes involved in metabolic processes, such as the breakdown of carbohydrates and the synthesis of fatty acids. It is also believed to have an inhibitory effect on the synthesis of proteins. In addition, it is believed to have an inhibitory effect on the release of hormones, such as adrenaline and cortisol.
实验室实验的优点和局限性
Benzyl diazoacetate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively inexpensive reagent, making it a cost-effective choice for lab experiments. Another advantage is that it is a relatively stable compound, making it a safe choice for lab experiments. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is a relatively toxic compound, and proper safety precautions should be taken when handling it.
未来方向
There are a number of potential future directions for the use of benzyl diazoacetate. One potential direction is the use of the compound in the development of new pharmaceuticals and other organic compounds. Another potential direction is the use of the compound in the synthesis of peptides and proteins. In addition, the compound could be used in the development of new biochemical and physiological effects, such as the inhibition of enzymes involved in metabolic processes. Finally, the compound could be used in the development of new safety protocols for handling the compound in lab experiments.
合成方法
Benzyl diazoacetate can be synthesized from benzyl alcohol and sodium diazoacetate. In the reaction, benzyl alcohol is treated with sodium diazoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces this compound as the main product and sodium benzoate as a by-product. The reaction can be carried out in either aqueous or organic solvents.
安全和危害
Benzyl diazoacetate is classified as a flammable liquid (Category 2), and it may cause skin irritation (Category 2), serious eye irritation (Category 2), and drowsiness or dizziness (Category 3) . It is suspected of damaging the unborn child (Category 2), and may cause damage to organs (Central nervous system) through prolonged or repeated exposure (Category 2) . It is also harmful to aquatic life with long-lasting effects (Category 3) .
属性
IUPAC Name |
benzyl 2-diazoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-11-6-9(12)13-7-8-4-2-1-3-5-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBKWIFIXPBQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52267-51-3 |
Source


|
| Record name | 52267-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B2969444.png)

![2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2969447.png)
![6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2969448.png)
![1-(2,5-dimethylphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2969449.png)


![3-[(2,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2969455.png)
![2-[1-(1-Methylpyrazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2969456.png)
![Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2969458.png)



![5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B2969465.png)